Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate
Description
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate (CAS: 1280786-65-3) is a picolinate derivative featuring a tert-butyl-substituted phenyl group at position 3 and an amino group at position 6 of the pyridine ring. This compound, cataloged as PY-1870, is reported to have a purity of 98% and is structurally characterized by its methyl ester group at the carboxylate position .
Properties
IUPAC Name |
methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)12-7-5-11(6-8-12)13-9-10-14(18)19-15(13)16(20)21-4/h5-10H,1-4H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBKSVVZXZVJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682498 | |
| Record name | Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-65-3 | |
| Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[4-(1,1-dimethylethyl)phenyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl Group Introduction
The 3-position of the picolinate ring can be functionalized via Suzuki-Miyaura cross-coupling, a method widely employed for forming carbon-carbon bonds between aryl halides and boronic acids. For this compound, this approach involves:
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Starting Material Preparation : Methyl 3-bromo-6-chloropicolinate serves as the precursor, with bromine at the 3-position acting as the leaving group for coupling.
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Coupling Conditions : Reaction with 4-(tert-butyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system such as dioxane/water at 80–100°C.
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Intermediate Isolation : The product, methyl 3-(4-(tert-butyl)phenyl)-6-chloropicolinate, is obtained after purification via column chromatography or recrystallization.
Key Considerations :
Buchwald-Hartwig Amination for Amino Group Installation
The 6-chloro substituent in the intermediate from Section 1.1 is replaced with an amino group via Buchwald-Hartwig amination, a palladium-catalyzed process optimized for aryl halides:
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Reaction Setup : Methyl 3-(4-(tert-butyl)phenyl)-6-chloropicolinate is treated with an ammonia source (e.g., NH₃·H₂O or benzophenone imine) in the presence of Pd₂(dba)₃, XPhos ligand, and Cs₂CO₃ in toluene at 100–110°C.
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Deprotection (if applicable) : If a protected amine (e.g., Boc) is used, acidic or basic hydrolysis yields the free amino group.
Example Protocol :
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Catalyst : Pd₂(dba)₃ (5 mol%)
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Ligand : XPhos (10 mol%)
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Base : Cs₂CO₃ (2 equiv)
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Solvent : Toluene
Alternative Pathways: Sequential Halogenation and Substitution
Regioselective Halogenation of Picolinic Acid Derivatives
An alternative route begins with methyl picolinate, which undergoes directed halogenation to install substituents at specific positions:
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Chlorination at C3 : Treatment with POCl₃ or N-chlorosuccinimide (NCS) under radical conditions introduces chlorine at the 3-position.
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Bromination at C6 : Subsequent bromination using Br₂ in the presence of FeBr₃ yields methyl 3-chloro-6-bromopicolinate, though this step risks over-halogenation.
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Selective Substitution :
Challenges :
Knorr Cyclization for Pyridine Ring Formation
A de novo synthesis of the picolinate core incorporates pre-functionalized substituents:
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Diene Preparation : Ethyl 3-(4-(tert-butyl)phenyl)prop-2-enoate and methyl 2-cyanoacetate are condensed to form a diene intermediate.
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Cyclization : Heating with ammonium acetate in acetic acid induces cyclization, forming the pyridine ring with inherent substituents.
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Esterification : Hydrolysis of the ethyl ester followed by methylation with CH₃I/K₂CO₃ yields the methyl ester.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Pros | Cons |
|---|---|---|---|---|
| Suzuki/Buchwald | Coupling → Amination | 70–85 | High regioselectivity; scalable | Requires expensive catalysts |
| Halogenation/Substitution | Halogenation → SNAr | 40–60 | Uses inexpensive reagents | Low yields due to steric hindrance |
| Knorr Cyclization | Cyclization → Esterification | 50–65 | Modular substituent introduction | Multi-step; byproduct formation |
Optimization Strategies and Mechanistic Insights
Enhancing Coupling Efficiency
Amination Under Mild Conditions
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Catalytic Transfer Hydrogenation : Using ammonium formate and Pd/C avoids high-pressure H₂ systems, enabling safer scale-up.
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Protection-Deprotection : Boc protection of the amino group during coupling prevents side reactions, with TFA-mediated deprotection post-amination.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the aromatic ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Phosphoryl-Containing Picolinate Derivatives ()
A series of methyl picolinate derivatives synthesized by Chen et al. () share a diethoxyphosphoryl group at position 6 but differ in substituents at position 4 of the phenyl ring. Key distinctions include:
| Compound Name | Substituent at Position 4 | Yield (%) | Notable Features |
|---|---|---|---|
| Methyl 6-((diethoxyphosphoryl)methyl)-4-(4-hydroxyphenyl)picolinate (17e) | 4-hydroxyphenyl | 20 | Low yield, polar hydroxyl group |
| Methyl 6-((diethoxyphosphoryl)methyl)-4-(3-methoxyphenyl)picolinate (17c) | 3-methoxyphenyl | 58 | Moderate yield, methoxy electron donor |
| Methyl 6-((diethoxyphosphoryl)methyl)-4-(2-hydroxyphenyl)picolinate (17g) | 2-hydroxyphenyl | 63 | Ortho-substitution, steric hindrance |
Key Differences from Target Compound :
- The target compound lacks the diethoxyphosphoryl group at position 6, which may reduce metal-binding capacity critical for metallo-β-lactamase inhibition .
- The tert-butyl group in the target compound provides steric bulk and hydrophobicity, contrasting with the polar or electron-donating groups (e.g., hydroxyl, methoxy) in compounds.
Halogenated and Ester-Modified Picolinates ()
highlights halogenated picolinate esters with structural similarity scores (0.94–0.98) to the target compound. Examples include:
| Compound Name | Substituents | Similarity Score | Notable Properties |
|---|---|---|---|
| Methyl 4-amino-3,6-dichloropicolinate | 3,6-dichloro, 4-amino | 0.96 | Electron-withdrawing Cl groups |
| Ethyl 4-amino-3,5,6-trichloropicolinate | 3,5,6-trichloro, ethyl ester | 0.98 | Increased lipophilicity from Cl and ethyl |
| 4-Amino-3,5,6-trichloropyridine-2-carboxylic Acid | Carboxylic acid, 3,5,6-Cl | 0.94 | Free acid form, enhanced solubility |
Key Differences from Target Compound :
- The target compound replaces chlorine atoms with a tert-butylphenyl group, altering electronic effects (electron-donating tert-butyl vs. electron-withdrawing Cl) and steric profile.
- The methyl ester in the target compound may offer intermediate lipophilicity compared to ethyl or butyl esters in analogs .
Heterocyclic Analogs ()
lists amines with heterocyclic cores distinct from the picolinate scaffold:
| Compound Name | Core Structure | Purity (%) | Notable Features |
|---|---|---|---|
| Methyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate (QZ-2448) | Thiophene | 95 | Sulfur-containing ring, planar structure |
| Methyl 2-amino-4-t-butylthiazole-5-carboxylate (HC-2087) | Thiazole | 96 | Nitrogen-sulfur ring, basicity |
Key Differences from Target Compound :
- Thiophene and thiazole cores in analogs introduce different electronic environments and hydrogen-bonding capabilities compared to the pyridine ring in the target compound.
- The tert-butyl group in HC-2087 is on the thiazole ring, whereas the target compound positions it on the phenyl substituent, leading to divergent spatial arrangements .
Data Table: Comparative Overview of Key Compounds
Biological Activity
Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 288.35 g/mol
- IUPAC Name : this compound
The presence of the tert-butyl group significantly influences its steric and electronic properties, enhancing its binding affinity to biological targets compared to similar compounds lacking this group.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The amino group and aromatic ring are crucial for binding, modulating the activity of various molecular targets. Research indicates that the compound may affect neurological pathways, potentially offering therapeutic benefits in treating neurological disorders.
In Vitro Studies
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of various enzymes involved in neurotransmitter metabolism. For example, it has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.
- Neuroprotective Effects : In cellular models, this compound demonstrated protective effects against oxidative stress-induced cell death, particularly in neuronal cell lines exposed to amyloid beta peptides .
In Vivo Studies
Recent studies have explored the compound's efficacy in animal models of neurodegenerative diseases. For instance, it was administered to mice with induced Alzheimer's-like symptoms, showing a reduction in behavioral deficits associated with cognitive decline. The compound's ability to lower amyloid plaque levels was also noted, suggesting a potential role in amyloidogenesis inhibition .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the molecular structure can significantly impact biological activity:
| Compound Variant | Key Modification | Biological Activity |
|---|---|---|
| Methyl 6-amino-3-phenylpicolinate | No tert-butyl group | Lower binding affinity |
| Methyl 6-amino-3-(4-methylphenyl)picolinate | Methyl instead of tert-butyl | Altered reactivity and potency |
The presence of the tert-butyl group enhances steric hindrance, which is beneficial for binding interactions with target proteins involved in neurochemistry .
Case Studies
- Case Study on Neuroprotection : A study involving this compound demonstrated its capacity to protect astrocytes from apoptosis induced by amyloid beta exposure. The results indicated a significant reduction in TNF-α levels and oxidative stress markers, showcasing its potential as a neuroprotective agent .
- Behavioral Studies : In behavioral assays, mice treated with the compound exhibited improved memory retention and reduced anxiety-like behaviors compared to control groups. These findings suggest that the compound may not only have neuroprotective effects but also influence cognitive function positively .
Q & A
Q. What are the recommended synthetic routes for Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols. For analogous picolinate esters, bromination at the 6-position (e.g., using NBS or Br₂) followed by substitution with an amine group is common . Etherification or coupling reactions (e.g., Suzuki-Miyaura) may introduce the 4-(tert-butyl)phenyl moiety. Key parameters include:
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Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .
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Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
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Temperature : Controlled heating (60–100°C) to optimize reaction rates and minimize side products .
Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 80°C | 70–75 | 90 | |
| Amination | NH₃/MeOH, 60°C | 65–70 | 95 |
Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?
- Methodological Answer :
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 327 [M+H]+) and retention time (e.g., 1.2–1.5 min under gradient elution) .
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., tert-butyl singlet at δ 1.3 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- TLC : Monitor reaction progress using silica plates and UV visualization .
Validation involves comparing results with reference standards and reproducibility across multiple batches .
Advanced Research Questions
Q. How can mechanistic insights into the reactivity of the amino and tert-butyl groups inform synthetic modifications?
- Methodological Answer :
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Amino Group : Susceptible to acylation (e.g., Boc protection using Boc₂O/DMAP) or nucleophilic substitution. Steric hindrance from the tert-butyl group may reduce reaction rates at the 3-position .
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tert-Butyl Group : Enhances lipophilicity and stability against hydrolysis. Its electron-donating effects can influence regioselectivity in electrophilic substitutions .
Computational modeling (e.g., DFT) predicts charge distribution and reactive sites for targeted derivatization .- Data Table :
| Functional Group | Reactivity Profile | Preferred Modifications | Reference |
|---|---|---|---|
| 6-Amino | Nucleophilic | Acylation, alkylation | |
| 3-(tert-butyl)phenyl | Sterically hindered | Electrophilic aromatic substitution |
Q. How can conflicting data on compound stability (e.g., degradation under acidic conditions) be resolved?
- Methodological Answer : Contradictory stability data may arise from impurities or solvent interactions. For tert-butyl-containing analogs:
- Stress Testing : Expose to simulated gastric fluid (pH 1.2) or oxidative conditions (H₂O₂) to identify degradation pathways .
- Stabilization : Use inert atmospheres (N₂/Ar) during reactions and storage at 2–8°C in amber vials .
Orthogonal techniques (e.g., HPLC-MS vs. NMR) confirm degradation products .
Q. What are the applications of this compound in designing enzyme inhibitors or receptor ligands?
- Methodological Answer : The picolinate scaffold is a versatile pharmacophore. Examples from similar compounds include:
- Enzyme Inhibitors : The amino group coordinates with catalytic residues (e.g., metalloproteases), while the tert-butylphenyl moiety enhances binding to hydrophobic pockets .
- Receptor Ligands : Structural analogs show affinity for G-protein-coupled receptors (GPCRs) via π-π stacking with aromatic residues .
Assay Design : Use fluorescence polarization or SPR to measure binding kinetics .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
